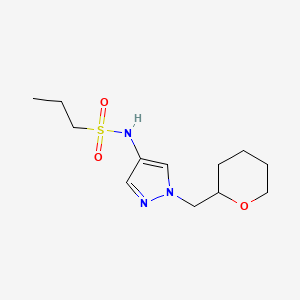
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide, commonly referred to as Dihydro-2H-pyran (DHP), is an organic intermediate. It serves as a protective group in chemical synthesis . DHP can be synthesized from tetrahydrofurfuryl alcohol .
Molecular Structure Analysis
The molecular formula of DHP is C5H8O , with a molecular weight of 84.12 g/mol . Its chemical structure consists of a pyran ring with a tetrahydro-2H-pyran-2-ylmethyl group and a 1H-pyrazol-4-ylsulfonamide moiety .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Medical Applications
Sulfonamide compounds have been foundational in the development of synthetic bacteriostatic antibiotics, which are crucial for treating bacterial infections and diseases caused by microorganisms. These compounds have also found applications in the development of diuretics, carbonic anhydrase inhibitors, and antiepileptics. Moreover, sulfonamides are utilized in antiviral, anticancer agents, and Alzheimer’s disease drugs, showcasing their versatility and significance in medical research and therapeutic applications (Gulcin & Taslimi, 2018).
Environmental Science
Sulfonamides and their derivatives play a critical role in environmental science, particularly in the study of microbial degradation of polyfluoroalkyl chemicals. These studies focus on understanding the environmental fate, degradation pathways, and the impact of sulfonamide-containing pollutants on ecosystems. The research emphasizes the need for evaluating the environmental biodegradability of these compounds to manage and mitigate their presence in the environment effectively (Liu & Avendaño, 2013).
Catalysis and Material Science
In catalysis and material science, sulfonamide compounds contribute to the development of novel catalysts and materials with specific properties. Their application in creating hydroprocessing catalysts, for example, demonstrates their utility in refining processes and environmental technologies. These catalysts are essential for improving the efficiency of hydrodesulfurization and hydrodenitrogenation, crucial for producing cleaner fuels and reducing environmental pollution (Oyama et al., 2009).
Chemical Synthesis
In chemical synthesis, sulfonamide compounds are instrumental in developing novel synthetic pathways and reagents. Their use in organic synthesis, including the formation of N-halo reagents, highlights their significance in expanding the toolkit available for chemists to carry out functional group transformations, halogenation, acylation, and other critical reactions in organic chemistry (Kolvari et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-2-7-19(16,17)14-11-8-13-15(9-11)10-12-5-3-4-6-18-12/h8-9,12,14H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBVHAFUXQOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN(N=C1)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)
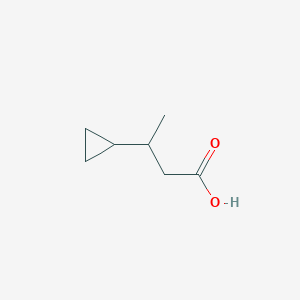
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2769909.png)
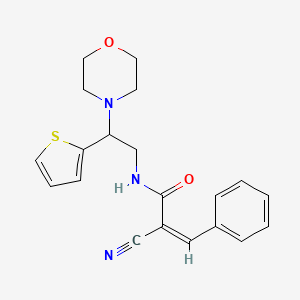
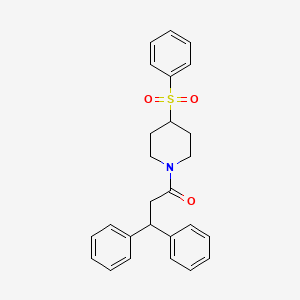

![2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2769913.png)
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2769914.png)


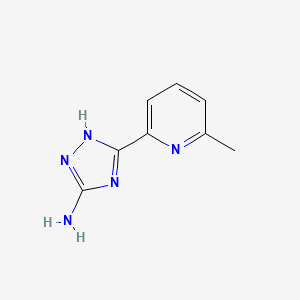
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2769918.png)

![1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2769924.png)